Spectroscopic Elucidation of 3-Methylbuten-2-yl Methacrylate: A Comprehensive Guide to ¹H NMR and FTIR Characterization
Spectroscopic Elucidation of 3-Methylbuten-2-yl Methacrylate: A Comprehensive Guide to ¹H NMR and FTIR Characterization
Molecular Architecture and Mechanistic Significance
3-Methylbuten-2-yl methacrylate, commonly referred to as prenyl methacrylate, is a structurally fascinating compound featuring a dual-alkene architecture. It consists of an ester linkage bridging a conjugated methacrylate moiety (an α,β -unsaturated carbonyl system) and an isolated prenyl group (3-methylbut-2-en-1-yl).
Historically recognized as a naturally occurring volatile constituent in1[1], this ester has garnered significant attention in modern drug development and materials science. Its methacrylate group acts as a potent Michael acceptor, making it a valuable building block in synthetic methodologies, such as 2[2].
Characterizing this molecule requires a self-validating analytical approach. Because the molecule contains two distinct carbon-carbon double bonds with different electronic environments, orthogonal spectroscopic techniques—specifically Proton Nuclear Magnetic Resonance (¹H NMR) and Fourier-Transform Infrared Spectroscopy (FTIR)—must be employed to establish absolute structural causality.
Logical relationship between molecular structure and corresponding spectroscopic signals.
Causality in ¹H NMR Spectroscopic Characterization
The ¹H NMR spectrum of prenyl methacrylate is a masterclass in electronic shielding and spin-spin coupling. The chemical shifts are directly caused by the proximity of protons to the electron-withdrawing ester oxygen and the anisotropic effects of the π -systems.
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Methacrylate Vinyl Protons ( =CH2 ): The conjugated carbonyl group withdraws electron density, deshielding these protons. Despite being on the same carbon, they are diastereotopic. The proton trans to the ester group typically appears at ~6.10 ppm, while the cis proton appears at ~5.55 ppm. They exhibit fine long-range allylic coupling ( J≈1.0−1.6 Hz ) with the adjacent α -methyl group.
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Prenyl Oxymethylene ( −O−CH2− ): Deshielded strongly by the adjacent electronegative oxygen, these protons appear as a distinct doublet at ~4.65 ppm, coupled to the adjacent alkene proton.
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Prenyl Vinyl Proton ( −CH= ): Appearing as a multiplet around 5.38 ppm, this proton is shielded relative to the methacrylate vinyl protons because it lacks direct conjugation with the carbonyl electron-withdrawing group.
Table 1: ¹H NMR Spectral Assignments (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Structural Assignment |
| 6.10 | dq | 1H | 1.6, 1.0 | Methacrylate =CH2 (trans to CH3 ) |
| 5.55 | p | 1H | 1.6 | Methacrylate =CH2 (cis to CH3 ) |
| 5.38 | m | 1H | - | Prenyl −CH= |
| 4.65 | d | 2H | 7.1 | Prenyl −O−CH2− |
| 1.94 | dd | 3H | 1.6, 1.0 | Methacrylate −CH3 |
| 1.76 | s | 3H | - | Prenyl −CH3 (trans to chain) |
| 1.71 | s | 3H | - | Prenyl −CH3 (cis to chain) |
Causality in FTIR Spectroscopic Characterization
While NMR maps the electronic connectivity, FTIR validates the functional group vibrational modes. The causality of the infrared absorption bands is rooted in the bond force constants and reduced masses of the functional groups.
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Conjugated Ester Carbonyl ( C=O ): In an isolated aliphatic ester, the C=O stretch typically occurs at ~1735-1750 cm⁻¹. However, in prenyl methacrylate, the π -electrons of the adjacent double bond delocalize into the carbonyl group. This resonance weakens the double-bond character of the carbonyl, lowering its force constant and shifting the absorption down to ~1715 cm⁻¹.
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Carbon-Carbon Double Bonds ( C=C ): The molecule exhibits two distinct C=C stretches. The conjugated methacrylate double bond absorbs at ~1638 cm⁻¹, while the isolated prenyl double bond absorbs weakly at ~1675 cm⁻¹.
Table 2: FTIR Spectral Assignments (ATR-ZnSe)
| Wavenumber (cm⁻¹) | Intensity | Peak Shape | Vibrational Mode Assignment |
| 2970, 2930 | Medium | Sharp | sp³ C-H stretching |
| 1715 | Strong | Sharp | C=O stretching (conjugated ester) |
| 1675 | Weak | Sharp | C=C stretching (isolated prenyl) |
| 1638 | Medium | Sharp | C=C stretching (conjugated methacrylate) |
| 1155 | Strong | Broad | C-O-C asymmetric stretching |
Self-Validating Experimental Protocols
The following methodologies are designed not just to execute the experiment, but to build a self-validating loop where the data inherently proves the purity and identity of the synthesized compound. The synthesis of prenyl esters via esterification is a standard procedure utilized in the characterization of 3[3].
Experimental workflow for synthesis, purification, and orthogonal spectroscopic validation.
Protocol 1: Synthesis via Steglich Esterification
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Reagent Preparation: Dissolve 10 mmol of methacrylic acid and 11 mmol of prenol (3-methyl-2-buten-1-ol) in 50 mL of anhydrous dichloromethane ( CH2Cl2 ) under an inert nitrogen atmosphere. Causality: Anhydrous conditions prevent the competitive hydrolysis of the highly reactive coupling intermediate.
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Catalyst Addition: Add 1.0 mmol of 4-dimethylaminopyridine (DMAP). Causality: DMAP acts as a nucleophilic acyl transfer catalyst, significantly accelerating the esterification compared to direct coupling.
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Coupling Agent: Cool the mixture to 0 °C and slowly add 11 mmol of N,N'-Dicyclohexylcarbodiimide (DCC). Causality: Cooling controls the exothermic formation of the O-acylisourea intermediate, minimizing side reactions like N-acylurea rearrangement.
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Purification: Stir overnight at room temperature. Filter the precipitated dicyclohexylurea (DCU). Purify the filtrate via silica gel column chromatography (2% Et₂O in pentane).
Protocol 2: ¹H NMR Acquisition
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Sample Preparation: Dissolve 15-20 mg of the purified ester in 0.6 mL of deuterated chloroform ( CDCl3 ) containing 0.03% v/v tetramethylsilane (TMS).
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Shimming and Tuning: Perform automated gradient shimming (Z-axis) until the lock level is perfectly stable. Causality: High magnetic field homogeneity is strictly required to resolve the fine allylic couplings ( J=1.0−1.6 Hz ) of the methacrylate moiety.
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Acquisition: Set the relaxation delay (D1) to 2.0 seconds and acquire 16-32 transients. Causality: A sufficient D1 ensures complete longitudinal relaxation of all protons. This allows for accurate integration ratios (1:1:1:2:3:3:3), which self-validates the molecular structure against integration anomalies.
Protocol 3: ATR-FTIR Analysis
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Background Scan: Clean the ZnSe or Diamond ATR crystal with isopropanol and allow it to dry. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution). Causality: Subtracting atmospheric H2O and CO2 is critical to prevent spectral interference in the vital carbonyl region.
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Sample Application: Place a single drop of the neat liquid ester onto the crystal, ensuring complete coverage of the active sensing area.
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Validation Check: Acquire the sample spectrum. Self-Validating Step: Verify the presence of the conjugated C=O stretch at 1715 cm⁻¹ and the strict absence of a broad O-H stretch (>3200 cm⁻¹). The absence of the O-H band confirms the complete consumption and removal of the prenol starting material, validating the purity of the isolated ester.
References
- Title: Unlocking the Secrets of Roman Chamomile (Anthemis nobilis L.)
- Source: rsc.
- Source: researchgate.
